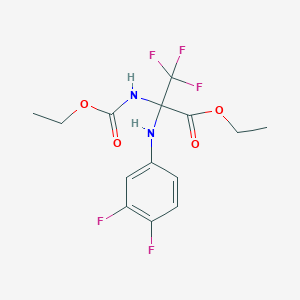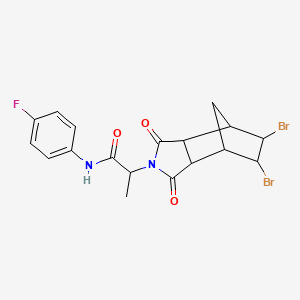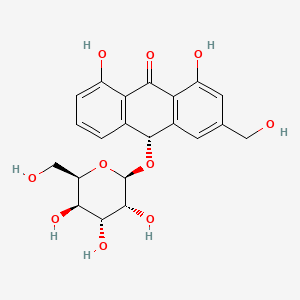![molecular formula C35H29N5O10 B12468114 2,2'-[(methylimino)dipropane-3,1-diyl]bis[5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione]](/img/structure/B12468114.png)
2,2'-[(methylimino)dipropane-3,1-diyl]bis[5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{3-[METHYL({3-[5-(3-NITROPHENOXY)-1,3-DIOXOISOINDOL-2-YL]PROPYL})AMINO]PROPYL}-5-(3-NITROPHENOXY)ISOINDOLE-1,3-DIONE is a complex organic compound characterized by its unique structure, which includes multiple nitrophenoxy and isoindole-dione groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[METHYL({3-[5-(3-NITROPHENOXY)-1,3-DIOXOISOINDOL-2-YL]PROPYL})AMINO]PROPYL}-5-(3-NITROPHENOXY)ISOINDOLE-1,3-DIONE typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, essential for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required purity levels.
化学反応の分析
Types of Reactions
2-{3-[METHYL({3-[5-(3-NITROPHENOXY)-1,3-DIOXOISOINDOL-2-YL]PROPYL})AMINO]PROPYL}-5-(3-NITROPHENOXY)ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
科学的研究の応用
2-{3-[METHYL({3-[5-(3-NITROPHENOXY)-1,3-DIOXOISOINDOL-2-YL]PROPYL})AMINO]PROPYL}-5-(3-NITROPHENOXY)ISOINDOLE-1,3-DIONE has several scientific research applications, including:
Pharmaceuticals: Used in the synthesis of drugs due to its bioactive properties.
Herbicides: Acts as a key intermediate in the production of herbicidal compounds.
Dyes and Colorants: Utilized in the manufacture of dyes due to its chromophoric properties.
Polymer Additives: Enhances the properties of polymers, making them more durable and resistant to degradation.
作用機序
The mechanism of action of 2-{3-[METHYL({3-[5-(3-NITROPHENOXY)-1,3-DIOXOISOINDOL-2-YL]PROPYL})AMINO]PROPYL}-5-(3-NITROPHENOXY)ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound’s nitrophenoxy groups are known to participate in electron transfer processes, which can affect various biological pathways. The isoindole-dione structure allows it to bind with high affinity to multiple receptors, influencing cellular functions and biochemical processes .
類似化合物との比較
Similar Compounds
N-isoindoline-1,3-diones: These compounds share a similar core structure and exhibit comparable reactivity and applications.
Indole Derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
This unique structure allows for more versatile chemical modifications and broader application scope compared to other similar compounds .
特性
分子式 |
C35H29N5O10 |
|---|---|
分子量 |
679.6 g/mol |
IUPAC名 |
2-[3-[methyl-[3-[5-(3-nitrophenoxy)-1,3-dioxoisoindol-2-yl]propyl]amino]propyl]-5-(3-nitrophenoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C35H29N5O10/c1-36(14-4-16-37-32(41)28-12-10-26(20-30(28)34(37)43)49-24-8-2-6-22(18-24)39(45)46)15-5-17-38-33(42)29-13-11-27(21-31(29)35(38)44)50-25-9-3-7-23(19-25)40(47)48/h2-3,6-13,18-21H,4-5,14-17H2,1H3 |
InChIキー |
RZKJSPMCHNNFSG-UHFFFAOYSA-N |
正規SMILES |
CN(CCCN1C(=O)C2=C(C1=O)C=C(C=C2)OC3=CC=CC(=C3)[N+](=O)[O-])CCCN4C(=O)C5=C(C4=O)C=C(C=C5)OC6=CC=CC(=C6)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Propyl 4-({4-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B12468043.png)
![6-(4-Fluorophenyl)benzimidazo[1,2-c]quinazoline](/img/structure/B12468049.png)
![4-chloro-N-[2-(4-methoxyphenyl)ethyl]-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B12468060.png)
![N-[5-(tert-butylsulfamoyl)naphthalen-1-yl]-2-(cyclohexylformamido)-3-phenylpropanamide](/img/structure/B12468064.png)

![2-Oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B12468073.png)


![2-[5-(4-chlorophenyl)furan-2-yl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12468089.png)
![N'-[2-(trifluoroacetyl)cyclohex-1-en-1-yl]biphenyl-4-carbohydrazide](/img/structure/B12468093.png)
![1-[4-(benzyloxy)phenyl]-1-oxopropan-2-yl 4-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate](/img/structure/B12468094.png)
![N-(5-chloro-2-methoxyphenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide](/img/structure/B12468106.png)


